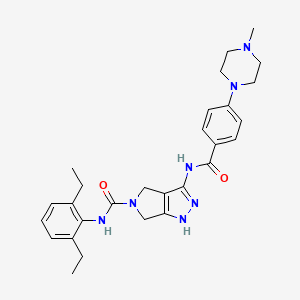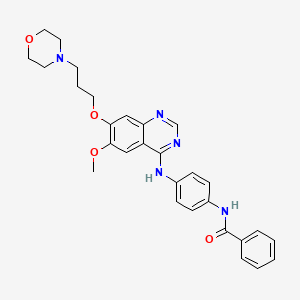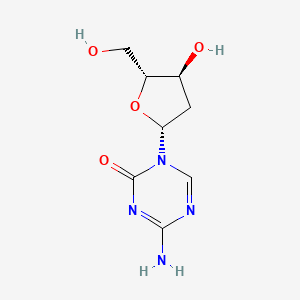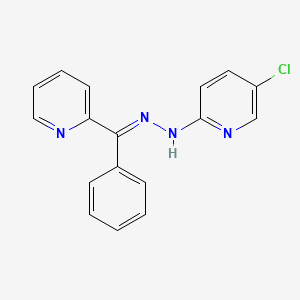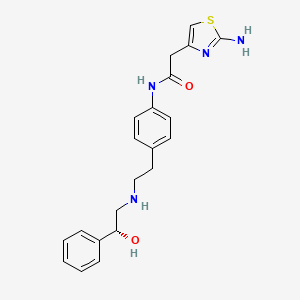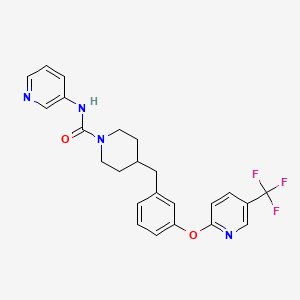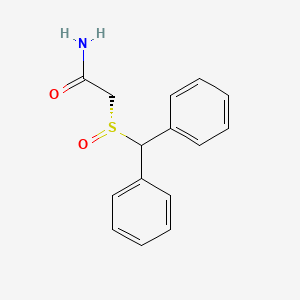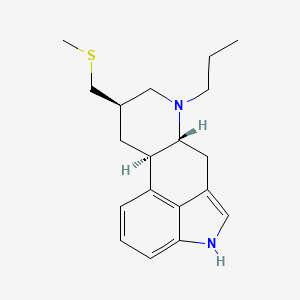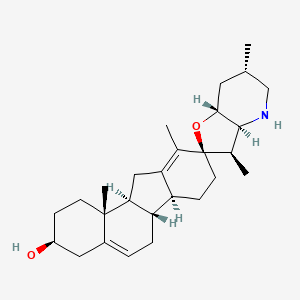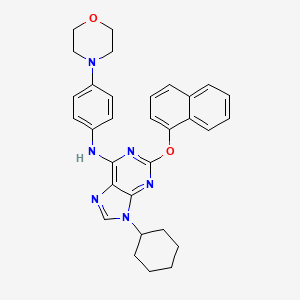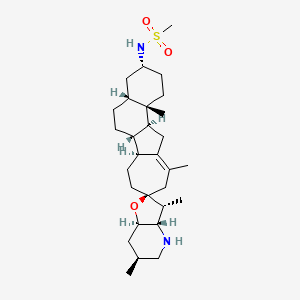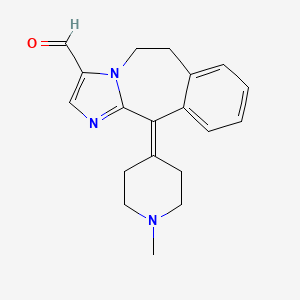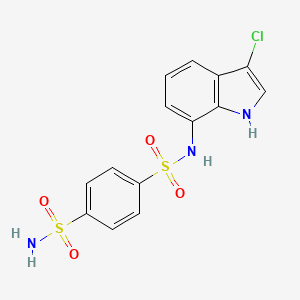
Indisulam
Overview
Description
Mechanism of Action
Target of Action
Indisulam, an aryl sulfonamide, primarily targets the RNA splicing factor RBM39 . RBM39 is a critical component of the spliceosome, a complex that is essential for the proper splicing of pre-mRNA. By targeting RBM39, this compound can influence RNA splicing and, consequently, gene expression .
Mode of Action
This compound acts as a molecular glue, promoting the interaction between RBM39 and the DCAF15 E3 ligase substrate receptor . This interaction leads to the ubiquitination of RBM39, marking it for degradation by the proteasome . As a result, RBM39 levels decrease, leading to an accumulation of splicing errors and inhibition of cell growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the RNA splicing pathway. By degrading RBM39, this compound disrupts the normal functioning of the spliceosome, leading to errors in RNA splicing . This disruption can affect multiple downstream pathways, as the splicing of pre-mRNA is a critical step in gene expression. Additionally, this compound has been found to inhibit the expression of topoisomerase IIα (TOP2A), a key enzyme involved in DNA replication and transcription .
Result of Action
The molecular effect of this compound is the degradation of RBM39, leading to disruption of RNA splicing . On a cellular level, this results in growth inhibition and can induce senescence in cancer cells . In multiple myeloma cells, this compound has been shown to cause DNA damage and inhibit cell proliferation .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect this compound’s action. It has been found that this compound can synergize with certain drugs, such as melphalan, to enhance its anti-tumor effect . Additionally, the genetic makeup of the individual, including mutations in the target RBM39 or components of the degradation complex, can influence the sensitivity or resistance to this compound
Biochemical Analysis
Biochemical Properties
Indisulam promotes the interaction between DCAF15 and RBM39 . This interaction is crucial for the biochemical reactions that this compound is involved in. The nature of these interactions involves the ubiquitin-mediated degradation of RBM39 .
Cellular Effects
This compound has an inhibitory effect on the proliferation of gastric cancer cells . This effect is dependent on DCAF15 . This compound promotes the ubiquitin-mediated RBM39 degradation and RBM39 colocalizes with DCAF15 in the nucleus .
Molecular Mechanism
The molecular mechanism of this compound involves enhancing RBM39 ubiquitination and degradation by promoting its interaction with DCAF15 . This process inhibits the proliferation of gastric cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Indisulam is synthesized through a multi-step process involving the reaction of 3-chloroindole with benzenesulfonyl chloride in the presence of a base. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. The intermediate compounds are then further reacted with sulfonamide derivatives to yield this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Indisulam undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form sulfoxide and sulfone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the chloroindole moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products:
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Chemistry: Indisulam serves as a model compound for studying sulfonamide chemistry and its reactivity.
Biology: It is used to investigate cell cycle regulation and apoptosis mechanisms.
Medicine: this compound is being explored as a therapeutic agent for treating cancers such as acute myeloid leukemia and multiple myeloma. .
Comparison with Similar Compounds
Sulfonamides: Other sulfonamide derivatives such as sulfamethoxazole and sulfadiazine share structural similarities with indisulam but differ in their biological activities and targets.
Indole Derivatives: Compounds like indomethacin and indole-3-carbinol also contain the indole moiety but have distinct pharmacological properties.
Uniqueness: this compound’s uniqueness lies in its dual functionality as both a sulfonamide and an indole derivative, allowing it to interact with multiple molecular targets. Its ability to induce degradation of RBM39 and cause aberrant splicing sets it apart from other anticancer agents .
This compound continues to be a subject of extensive research due to its potential therapeutic applications and unique chemical properties. Its role in cancer treatment and its mechanism of action make it a promising candidate for further development and clinical use.
Properties
IUPAC Name |
4-N-(3-chloro-1H-indol-7-yl)benzene-1,4-disulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O4S2/c15-12-8-17-14-11(12)2-1-3-13(14)18-24(21,22)10-6-4-9(5-7-10)23(16,19)20/h1-8,17-18H,(H2,16,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETFNECMODOHTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N)NC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50168008 | |
| Record name | Indisulam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
E7070 is a novel sulfonamide antitumoragent that exhibits potent antitumoractivity in vitro and in vivo. This compound affects cell cycleprogression in human tumor cells | |
| Record name | Indisulam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06370 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
165668-41-7 | |
| Record name | Indisulam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165668-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indisulam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165668417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indisulam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06370 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Indisulam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INDISULAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ98J3NM90 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


